molecular formula C11H15Cl2N3O B1416781 N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1170255-29-4

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Cat. No. B1416781
M. Wt: 276.16 g/mol
InChI Key: JXILOJFETPZDMQ-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1170255-29-4 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(3-chlorophenyl)-1-piperazinecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is 1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” are not available, it’s known that piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring .


Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a solid at room temperature . It has a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 .

Scientific Research Applications

  • Antimicrobial Properties : Patil et al. (2021) synthesized two series of new piperazine derivatives, including N-(3-chlorophenyl)piperazine-1-carboxamide, and evaluated their antimicrobial activity. The study found that this compound showed good growth inhibition against A. baumannii, suggesting potential antimicrobial applications (Patil et al., 2021).

  • Synthesis Techniques : Mai (2005) focused on the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, showing the feasibility of producing such compounds through specific chemical reactions (Mai, 2005).

  • Pharmacological Research : Wei et al. (2016) described a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor investigated for treating central nervous system disorders. This study showcases the pharmaceutical potential of piperazine derivatives (Wei et al., 2016).

  • Structural and Electronic Properties : Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, providing insights into the fundamental characteristics of such compounds (Bhat et al., 2018).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXILOJFETPZDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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